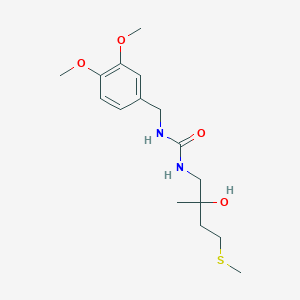

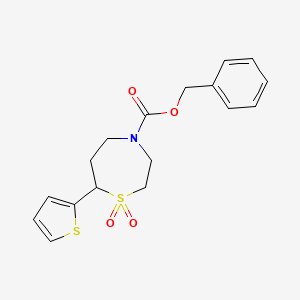

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, also known as DMBU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential in various applications. DMBU is a urea derivative that has been synthesized by modifying the chemical structure of the natural compound, N,N'-dibenzylurea. The compound has shown promising results in the areas of cancer research, neuroprotection, and anti-inflammatory therapy.

Scientific Research Applications

Cocondensation of Urea with Methylolphenols

- Chemical Synthesis : Urea can react with methylolphenols under acidic conditions to form various urea derivatives, including hydroxybenzylurea and bis(hydroxybenzyl)urea. These reactions demonstrate the potential for synthesizing alternative polymers and copolymers involving urea and phenol derivatives, suggesting a route for the development of new materials with specific chemical properties (Tomita & Hse, 1992).

Synthesis of N-hydroxythiourea

- Organic Synthesis : The transformation of dimethoxybenzylamine into isothiocyanate and subsequently into N-hydroxythiourea demonstrates the versatility of urea derivatives in synthetic chemistry. This pathway highlights the potential for creating compounds with specific functionalities, including those with biological activity, even though in this particular case, no activity was observed against the L1210 mouse tumor (Sato & Stammer, 1976).

Design and Synthesis of Urea Derivatives

- Drug Discovery : The design and synthesis of urea derivatives have been explored for potential therapeutic applications. For instance, 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives have been evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating the role of urea derivatives in the development of antiviral drugs (Sakakibara et al., 2015).

Synthesis of Deuterium-labeled Urea Derivatives

- Pharmacokinetics and Drug Analysis : Deuterium-labeled urea derivatives, such as AR-A014418, have been synthesized for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses. This approach is crucial for studying the pharmacokinetics of potential drugs, indicating the importance of urea derivatives in drug development and analysis processes (Liang et al., 2020).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-16(20,7-8-23-4)11-18-15(19)17-10-12-5-6-13(21-2)14(9-12)22-3/h5-6,9,20H,7-8,10-11H2,1-4H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJECQVPWQPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)

![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)

![1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2937156.png)

![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)